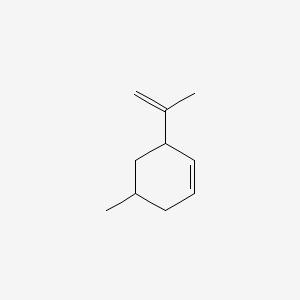
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl, methyl, and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-methylbenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process may involve distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane, while oxidation with potassium permanganate would yield this compound-5-carboxylic acid.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving dioxolane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The dioxolane ring can interact with enzymes and receptors, influencing their activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
- 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-oxathiole
Uniqueness
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds like oxazoles and oxathioles, the dioxolane ring offers different steric and electronic environments, leading to distinct reactivity and applications .
Propriétés
Numéro CAS |
3418-20-0 |
|---|---|
Formule moléculaire |
C12H15ClO2 |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO2/c1-9-3-5-10(6-4-9)12(2)14-8-11(7-13)15-12/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
CJHIJQSTQLRGBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(OCC(O2)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


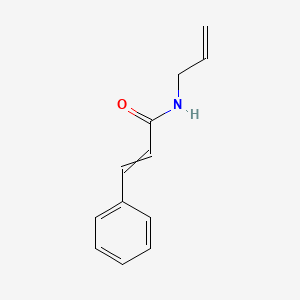
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
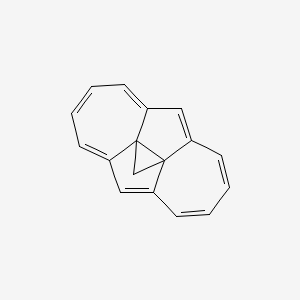
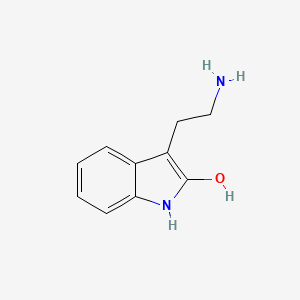
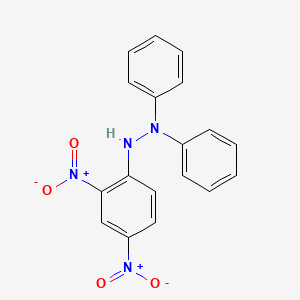
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)


